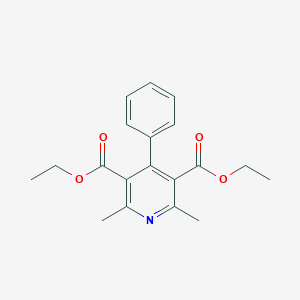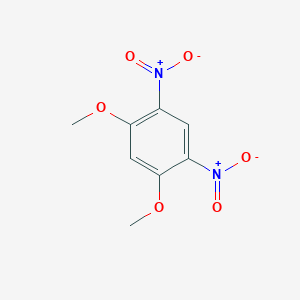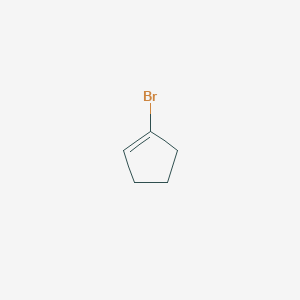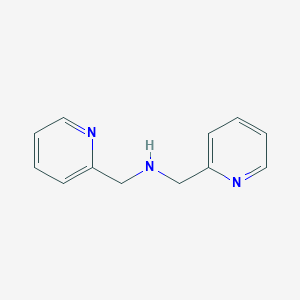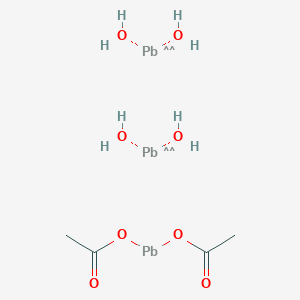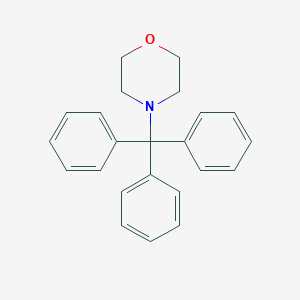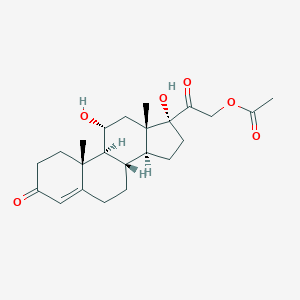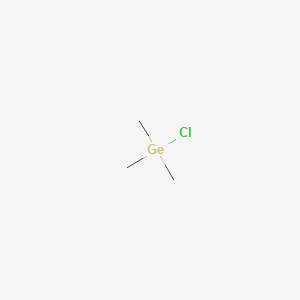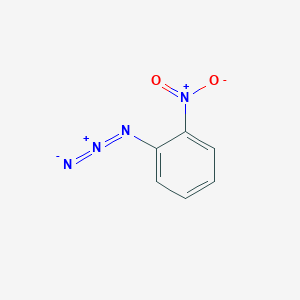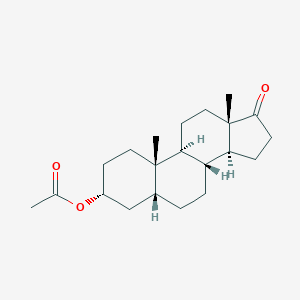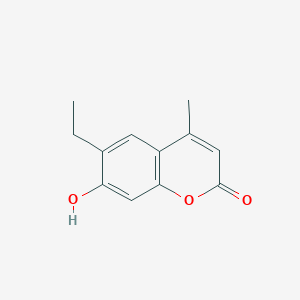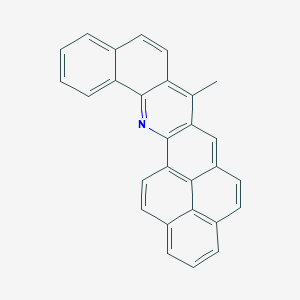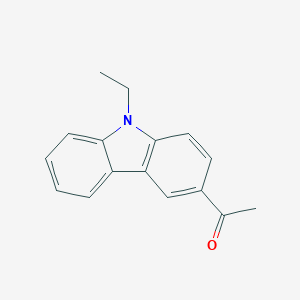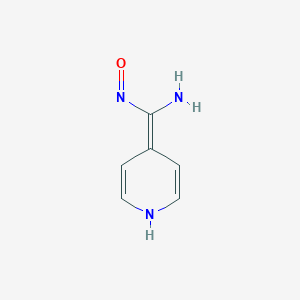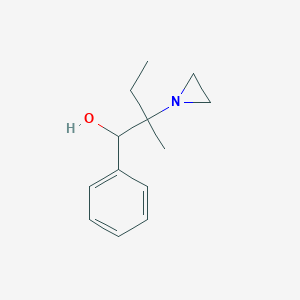
2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol, also known as AMBP, is a synthetic compound that has been studied for its potential applications in cancer treatment. This compound belongs to a class of chemicals called aziridines, which are known to have anticancer properties. In
作用机制
The mechanism of action of 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol is not fully understood, but it is believed to involve the formation of DNA adducts, which can lead to DNA damage and cell death. 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol has been shown to be metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates that can bind to DNA and other cellular macromolecules.
生化和生理效应
2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol has been shown to have cytotoxic effects on cancer cells, but it also has some toxic effects on normal cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, but it can also cause DNA damage and oxidative stress in normal cells. In addition, 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol has been shown to inhibit the growth of blood vessels, which can lead to the death of cancer cells by depriving them of nutrients and oxygen.
实验室实验的优点和局限性
One advantage of 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol is its potential to enhance the effectiveness of other anticancer drugs, which can lead to more effective cancer treatment. Another advantage is its potential application in photodynamic therapy, which is a promising new approach to cancer treatment. However, there are also some limitations to using 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol in lab experiments. For example, it is a highly reactive compound that can cause DNA damage and oxidative stress in normal cells, which can limit its therapeutic potential. In addition, its toxicity to normal cells can make it difficult to use in vivo.
未来方向
There are several future directions for research on 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol. One direction is to explore its potential applications in combination with other anticancer drugs, such as cisplatin and doxorubicin. Another direction is to investigate its potential application in photodynamic therapy, and to develop new photosensitizers that can enhance its effectiveness. In addition, future research could focus on improving the selectivity of 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol for cancer cells, and reducing its toxicity to normal cells. Finally, research could focus on developing new synthetic methods for 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol that are more efficient and cost-effective.
合成方法
2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol can be synthesized through a multistep reaction from commercially available starting materials. The synthesis involves the reaction of 1-phenyl-2-butanone with sodium hydride and methyl iodide to form 2-methyl-1-phenylbutan-1-ol. The resulting alcohol is then treated with tosyl chloride and triethylamine to form the tosylate intermediate. The tosylate is then reacted with sodium azide to form the azide intermediate, which is subsequently treated with triphenylphosphine and diethyl azodicarboxylate to form 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol.
科学研究应用
2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol has been studied for its potential applications in cancer treatment. It has been shown to have cytotoxic effects on cancer cells, including breast cancer, lung cancer, and leukemia. In addition, 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol has been found to enhance the effectiveness of other anticancer drugs, such as cisplatin and doxorubicin. Furthermore, 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol has been shown to have potential applications in photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizer and generate reactive oxygen species that can kill cancer cells.
属性
CAS 编号 |
1135-63-3 |
|---|---|
产品名称 |
2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol |
分子式 |
C13H19NO |
分子量 |
205.3 g/mol |
IUPAC 名称 |
2-(aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol |
InChI |
InChI=1S/C13H19NO/c1-3-13(2,14-9-10-14)12(15)11-7-5-4-6-8-11/h4-8,12,15H,3,9-10H2,1-2H3 |
InChI 键 |
XLWZBTOYPSSQQV-UHFFFAOYSA-N |
SMILES |
CCC(C)(C(C1=CC=CC=C1)O)N2CC2 |
规范 SMILES |
CCC(C)(C(C1=CC=CC=C1)O)N2CC2 |
其他 CAS 编号 |
1135-63-3 |
同义词 |
2-aziridin-1-yl-2-methyl-1-phenyl-butan-1-ol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



